N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide
Description
N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61088-27-5 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c16-6-5-14-13(17)11-7-10-12(18-11)8-3-1-2-4-9(8)15-10/h1-4,7,15-16H,5-6H2,(H,14,17) |
InChI Key |
SVZZPXPHWGMOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to the corresponding carboxamide. One common method is the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert the carboxylic acid to the amide derivative . Another method involves the use of oxazolidinone derivatives as amine agents, along with EDCI, DMAP, and THF solvent .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Shares the indole scaffold and carboxamide moiety, but lacks the hydroxyethyl and furo groups.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan group and carboxamide moiety, but differs in the position of the carboxamide group.
Uniqueness
N-(2-Hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to the presence of both the hydroxyethyl and furo groups, which enhance its biological activity and potential therapeutic applications. The combination of these functional groups allows for more diverse interactions with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
